Cas no 850906-16-0 (5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one structure
850906-16-0 structure
Product Name:5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one
N.o CAS:850906-16-0
MF:C24H22ClNO2
MW:391.889985561371
CID:5916881
PubChem ID:2152067
Update Time:2025-05-21

5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1(2H)-Isoquinolinone, 5-[(4-chlorophenyl)methoxy]-3,4-dihydro-2-[(4-methylphenyl)methyl]-
    • AKOS024583197
    • 5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
    • F0556-0369
    • 850906-16-0
    • 5-[(4-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
    • 5-[(4-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
    • 5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one
    • Inchi: 1S/C24H22ClNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3
    • Chave InChI: GXMYZXUNKJIMKJ-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(OCC3=CC=C(Cl)C=C3)=CC=C2)CCN1CC1=CC=C(C)C=C1

Propriedades Computadas

  • Massa Exacta: 391.1339066g/mol
  • Massa monoisotópica: 391.1339066g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 511
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.4
  • Superfície polar topológica: 29.5Ų

Propriedades Experimentais

  • Densidade: 1.243±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 590.0±50.0 °C(Predicted)
  • pka: -1.88±0.20(Predicted)

5-(4-chlorophenyl)methoxy-2-(4-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one Preçomais >>

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